N-cyclooctyl-N'-(3-fluorophenyl)thiourea
Description
Properties
IUPAC Name |
1-cyclooctyl-3-(3-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2S/c16-12-7-6-10-14(11-12)18-15(19)17-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIGUILFLPMMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=S)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Fluorophenyl Substituents
N-benzoyl-N'-(4-fluorophenyl)thiourea ():
This derivative, with a para-fluorophenyl group, exhibits potent anticancer activity by inhibiting SIRT1, leading to p53 overexpression. In silico studies predict its superior cytotoxicity compared to reference ligands, though hepatotoxicity is a concern for trifluoromethyl-substituted variants. The meta-fluorine in N-cyclooctyl-N'-(3-fluorophenyl)thiourea may alter target selectivity due to steric and electronic differences .- The thiourea scaffold in this compound could similarly leverage fluorine’s electron-withdrawing effects to stabilize receptor interactions .
Chlorophenyl and Methoxyphenyl Substituents
- 3-chloro-N-phenyl-phthalimide () and 1-(2-chlorobenzoyl)-3-(3-methoxyphenyl)thiourea ():
Chlorine substituents increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins. However, chloro derivatives often exhibit higher toxicity compared to fluoro analogs. The methoxy group in improves solubility but reduces membrane permeability, contrasting with the hydrophobic cyclooctyl group in the target compound .
Impact of Bulky Substituents
- The cyclooctyl group in this compound may similarly improve blood-brain barrier penetration but could hinder metabolic clearance .
Aryl ester thioureas ():
Compounds with ester groups (e.g., aryl diester thiourea 9) show moderate catalytic activity, whereas bulkier substituents like cyclooctyl might sterically hinder such applications. This highlights the substituent-dependent versatility of thioureas in both biological and chemical contexts .
Electronic and Steric Modifications
- Amino acid-conjugated thioureas (M1, M2) (): Hydrophilic amino acid moieties enhance anti-amoebic activity by improving receptor selectivity. In contrast, the cyclooctyl group in this compound introduces hydrophobicity, which may favor interactions with membrane-bound transport proteins .
- Trifluoromethyl-substituted acylthioureas (): The trifluoromethyl group’s strong electron-withdrawing effect amplifies antioxidant and antimicrobial properties.
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyclooctyl-N'-(3-fluorophenyl)thiourea, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves reacting cyclooctylamine with 3-fluorophenyl isothiocyanate under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like THF or DMF. Catalytic bases (e.g., triethylamine) enhance nucleophilic attack on the isothiocyanate group.
- Optimization : Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 amine:isothiocyanate) are critical for minimizing side products like symmetrical thioureas. Post-synthesis purification via column chromatography (petroleum ether/ethyl acetate) or recrystallization improves purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this thiourea derivative?
- IR Spectroscopy : A strong ν(C=S) stretch near 1190–1250 cm⁻¹ confirms the thiourea backbone. Additional peaks for ν(N-H) (~3179 cm⁻¹) and aromatic C-F stretches (~1100 cm⁻¹) validate substituents .
- NMR : ¹H NMR shows signals for cyclooctyl protons (δ 1.2–2.5 ppm, multiplet) and 3-fluorophenyl aromatic protons (δ 6.8–7.4 ppm). ¹³C NMR confirms the thiocarbonyl carbon at δ ~180 ppm .
Q. What stability considerations are critical for handling and storing this compound?
- Degradation Pathways : Thioureas are prone to oxidation under ambient light/moisture. Stabilization requires storage in dark, airtight containers at −20°C.
- Solubility : Low aqueous solubility necessitates dissolution in DMSO or DMF for biological assays. Pre-filter sterilization (0.22 µm) prevents particulate interference in cell-based studies .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?
- Crystallization : Slow vapor diffusion using dichloromethane/hexane mixtures yields single crystals.
- Refinement : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key parameters include hydrogen bonding between thiourea N-H and fluorophenyl F atoms, which stabilize the crystal lattice .
- Data Interpretation : Compare bond lengths (C=S: ~1.68 Å) and torsion angles with DFT-optimized structures to validate geometry .
Q. What strategies can address contradictions in reported biological activity data for thiourea derivatives?
- Case Study : If antibacterial results vary across studies, reassess assay conditions (e.g., bacterial strain, MIC protocols) and compound purity. For example, trace impurities in thioureas may inhibit or enhance activity .
- Meta-Analysis : Cross-reference substituent effects: Fluorine at the 3-position enhances lipophilicity (logP +0.5), improving membrane penetration, while bulky cyclooctyl groups may sterically hinder target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
